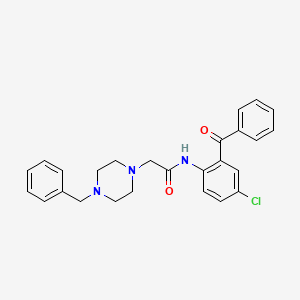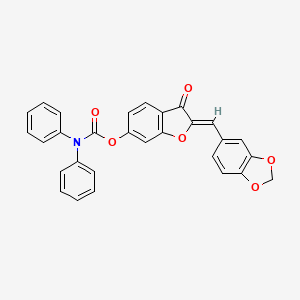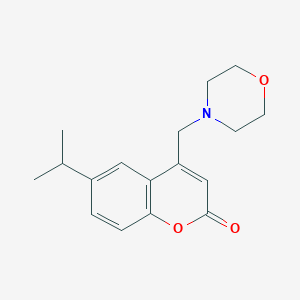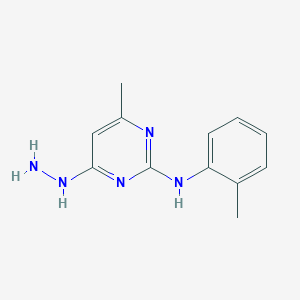
N-(2,6-dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a tetrahydroquinoline ring system, a propanoyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)propanamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Propanoyl Group: The next step involves the acylation of the tetrahydroquinoline ring with a propanoyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Methylphenyl Group: The final step involves the coupling of the propanoylated tetrahydroquinoline with a 4-methylphenylamine under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This can be achieved using various nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides, acyl chlorides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(2,6-dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)propanamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may interact with specific receptors on the cell surface and modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-N-(4-methylphenyl)propanamide: Similar structure but lacks the tetrahydroquinoline ring.
N-(2,6-dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)acetamide: Similar structure but has an acetamide group instead of a propanamide group.
N-(4-methylphenyl)-N-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide: Similar structure but lacks the 2,6-dimethyl and propanoyl groups.
Uniqueness
N-(2,6-dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)propanamide is unique due to the presence of both the tetrahydroquinoline ring and the specific substitution pattern of the propanoyl and methylphenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(2,6-dimethyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C24H30N2O2/c1-6-23(27)25-18(5)15-22(20-14-17(4)10-13-21(20)25)26(24(28)7-2)19-11-8-16(3)9-12-19/h8-14,18,22H,6-7,15H2,1-5H3 |
InChI Key |
QDNWYXOCZAFFDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(C2=C1C=CC(=C2)C)N(C3=CC=C(C=C3)C)C(=O)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216284.png)





![1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12216314.png)


![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12216330.png)

![1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12216335.png)

![bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B12216351.png)
